molecular formula C10H20BrNO2 B6360195 tert-butyl N-(4-bromobutyl)-N-methylcarbamate CAS No. 188793-11-5

tert-butyl N-(4-bromobutyl)-N-methylcarbamate

Cat. No.: B6360195
CAS No.: 188793-11-5
M. Wt: 266.18 g/mol
InChI Key: CAUPIPOOFDSKNK-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromobutyl)-N-methylcarbamate: is an organic compound with the molecular formula C9H18BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromobutyl chain, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobutyl)-N-methylcarbamate typically involves the reaction of 4-bromobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Scientific Research Applications

Chemistry: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of various enzymes and their interactions with substrates .

Medicine: Its ability to modify proteins makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate is unique due to its combination of a bromobutyl chain and a carbamate group. This structure provides a balance of reactivity and stability, making it versatile for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-(4-bromobutyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUPIPOOFDSKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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